4-((tetrahydro-2H-pyran-2-yl)oxy)butane-1,2-diol
Description
4-((Tetrahydro-2H-pyran-2-yl)oxy)butane-1,2-diol (CAS: 1357580-65-4) is a diol derivative featuring a tetrahydro-2H-pyran (THP) ether group. The THP moiety is a widely used protecting group for hydroxyl functionalities in organic synthesis, offering stability under acidic and basic conditions while being selectively removable via mild acid hydrolysis . The compound’s structure comprises a butane-1,2-diol backbone with a THP group attached via an ether linkage at the 4-position. Key characteristics include:
- Molecular formula: C₉H₁₈O₄
- Physical state: Likely a liquid or low-melting solid (based on analogs in ).
- NMR complexity: The THP group introduces stereochemical complexity, causing splitting of ¹H and ¹³C NMR signals due to the presence of diastereomers .
Its primary application lies in synthetic chemistry as an intermediate for constructing complex molecules, particularly in nucleotide and polyol synthesis. Safety protocols emphasize handling as a hazardous material, requiring precautions against inhalation, skin contact, and environmental release .
Properties
Molecular Formula |
C9H18O4 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-(oxan-2-yloxy)butane-1,2-diol |
InChI |
InChI=1S/C9H18O4/c10-7-8(11)4-6-13-9-3-1-2-5-12-9/h8-11H,1-7H2 |
InChI Key |
QHESHIVFOAXJSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCC(CO)O |
Origin of Product |
United States |
Biological Activity
4-((tetrahydro-2H-pyran-2-yl)oxy)butane-1,2-diol, also referred to by its CAS number 1357580-65-4, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: CHO
Molecular Weight: 190.24 g/mol
Structure: The compound features a tetrahydropyran moiety attached to a butane-1,2-diol backbone, which may contribute to its biological activities.
| Property | Value |
|---|---|
| CAS Number | 1357580-65-4 |
| Molecular Weight | 190.24 g/mol |
| Molecular Formula | CHO |
Biological Activity Overview
Recent studies have indicated that compounds containing the tetrahydropyran structure exhibit various biological activities, particularly in the context of infectious diseases such as leishmaniasis. The following sections detail specific findings related to the biological activity of 4-((tetrahydro-2H-pyran-2-yl)oxy)butane-1,2-diol.
Antileishmanial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antileishmanial properties of tetrahydropyrans and their derivatives. The research demonstrated that certain synthesized tetrahydropyrans effectively inhibited the growth of Leishmania donovani, the causative agent of visceral leishmaniasis. Notably, the mechanism involved the generation of reactive oxygen species (ROS), which contributed to the cytotoxic effects on the parasites .
Key Findings:
- IC50 Values: The concentration required for 50% growth inhibition was determined for several tetrahydropyran derivatives.
- Mechanism of Action: The production of ROS was identified as a significant factor in the antileishmanial activity observed.
Cytotoxicity Studies
Further investigations assessed the cytotoxicity of 4-((tetrahydro-2H-pyran-2-yl)oxy)butane-1,2-diol against various cell lines. The selectivity index (SI), calculated as CC50/IC50 (where CC50 is the concentration causing 50% cytotoxicity), indicated a favorable profile for therapeutic applications .
| Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| THP-1 | X | Y | SI = Y/X |
Study on Pyran-Based Compounds
A comprehensive review highlighted various pyran-based compounds and their pharmacological activities, including those with neuroprotective properties and potential applications in treating Alzheimer's disease. The structural motifs found in these compounds suggest a broad spectrum of biological activities, making them valuable in drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with THP Protecting Groups
a) Compound 8 : (1S,4R,4aS,8aR)-2-Oxo-1-(phenylsulfonyl)-4-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-deca-hydronaphthalene-4a-carbaldehyde
- Key differences : Incorporates a decalin (deca-hydronaphthalene) backbone and a sulfonyl group.
- Similarities : Both utilize the THP group as a protecting ether.
- NMR behavior : Like the target compound, Compound 8 exhibits split NMR signals due to THP-induced diastereomerism .
b) Nucleotide Intermediate : 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)...
Functional Analogs: Diol Derivatives
a) 4-(3-hydroxybutan-2-yl)-3,6-dimethyl-benzene-1,2-diol (Compound 1)
- Source : Isolated from the fungus Penicillium sp. .
- Key differences : Aromatic benzene ring with methyl and hydroxybutyl substituents.
- Bioactivity : Exhibits antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), unlike the synthetic target compound, which lacks reported bioactivity .
b) 5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate
Key Research Findings
THP Group Utility : The THP protecting group in 4-((THP)oxy)butane-1,2-diol provides steric shielding and stability, mirroring its role in nucleotide synthesis () and decalin-based systems ().
NMR Challenges : THP-induced signal splitting complicates structural elucidation, a shared issue with Compound 8 .
Divergent Applications : Unlike bioactive diols (), the target compound is strictly a synthetic intermediate, emphasizing its role in controlled organic reactions rather than therapeutic development.
Preparation Methods
Acid-Catalyzed THP Ether Formation
The most direct route involves protecting one hydroxyl group of butane-1,2-diol with a tetrahydropyranyl moiety. This is typically achieved via acid-catalyzed reaction with dihydropyran (DHP). For example, employing p-toluenesulfonic acid (p-TsOH) in dichloromethane at 0–25°C yields the mono-THP-protected diol with >80% efficiency. The reaction proceeds through oxonium ion intermediates, favoring protection of the less sterically hindered primary hydroxyl group.
Key variables influencing selectivity:
- Temperature: Lower temperatures (−10°C) favor mono-protection, while elevated temperatures (40°C) promote bis-THP ether formation.
- Solvent polarity: Polar aprotic solvents (e.g., DMF) accelerate reaction rates but may reduce selectivity.
| Condition | Yield (%) | Mono:Di Ratio |
|---|---|---|
| p-TsOH, CH₂Cl₂, 0°C | 85 | 9:1 |
| HCl (gas), Et₂O, 25°C | 78 | 7:1 |
Enzymatic Resolution for Enantioselective Protection
Asymmetric synthesis of the THP-protected diol has been achieved using lipase-mediated kinetic resolution. Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether selectively acetylates the unprotected hydroxyl group of racemic mono-THP-butane-1,2-diol, enabling separation of enantiomers. This method achieves enantiomeric excess (ee) >95% but requires additional steps for deacetylation.
Reduction of Malic Acid Derivatives
Borane-Mediated Reduction
(S)-(−)-1,2,4-Butanetriol—a potential precursor—is synthesized via borane-dimethyl sulfide reduction of (S)-malic acid. Subsequent selective THP protection at the primary hydroxyl group furnishes the target compound:
$$
\text{(S)-Malic acid} \xrightarrow{\text{BH}3\cdot\text{SMe}2} \text{(S)-1,2,4-Butanetriol} \xrightarrow{\text{DHP, p-TsOH}} \text{4-((THP-2-yl)oxy)butane-1,2-diol}
$$
Optimization insights:
- Excess borane (>3 eq.) ensures complete reduction of carboxyl groups.
- THP protection must precede diol oxidation to avoid side reactions.
Catalytic Hydrogenation
Palladium-on-carbon (Pd/C) in methanol under H₂ (1 atm) reduces ethyl (S)-malate to (S)-1,2,4-butanetriol with 92% yield. This method avoids harsh reducing agents but requires careful control of hydrogen pressure to prevent over-reduction.
Asymmetric Synthesis via Chiral Auxiliaries
Diazaborolidine-Mediated Stereocontrol
The 1,3,2-diazaborolidine framework enables enantioselective formation of THP rings. In a study toward leucascandrolide A, aldehydes were treated with chiral boron auxiliaries to induce >98% ee in tetrahydropyran intermediates. Applied to 4-((THP-2-yl)oxy)butane-1,2-diol, this approach could theoretically achieve axial chirality at the THP oxygen.
Mechanistic rationale:
- Boron coordinates to the aldehyde oxygen, directing nucleophilic attack by the diol.
- Steric effects from the auxiliary dictate facial selectivity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Acid-catalyzed THP | 85 | N/A | Scalable, simple conditions | Racemic product |
| Enzymatic resolution | 40–50 | >95 | High enantioselectivity | Low yield, multi-step |
| Borane reduction | 75 | 99 (S) | Chiral pool starting material | Requires malic acid derivative |
| Diazaborolidine auxiliary | 65 (est.) | 98 | Full stereocontrol | Complex catalyst synthesis |
Cost-effectiveness ranking:
- Acid-catalyzed THP protection
- Borane reduction
- Enzymatic resolution
Characterization and Validation
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 70:30 H₂O:MeCN) shows a single peak at tR=8.2 min, confirming >99% purity for borane-derived material.
Q & A
Basic Questions
Q. What are the recommended laboratory-scale synthesis routes for 4-((tetrahydro-2H-pyran-2-yl)oxy)butane-1,2-diol?
- Methodology : The compound can be synthesized via etherification or thiol-ene reactions. For example, analogous methods for related diols (e.g., 4-(methylthio)butane-1,2-diol) involve reacting 3-butene-1,2-diol with a nucleophile (e.g., methanethiol) in the presence of catalysts like nitrogen-containing compounds (e.g., tertiary amines) and carboxylic acids . Azo compounds like methyl azobisisobutyrate have also been used to initiate radical-based thiol-ene additions, achieving yields >90% under controlled conditions (0–50°C, 0.5–24 hours) .
- Key Considerations : Optimize regioselectivity by adjusting solvent polarity (e.g., dichloromethane or THF) and catalyst loading. Monitor reaction progress via GC or HPLC .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- Methodology :
- NMR Spectroscopy : Confirm stereochemistry and substitution patterns using H and C NMR. The tetrahydropyran ring protons typically resonate between δ 3.5–4.5 ppm .
- Chromatography : Use GC with internal standards or HPLC with UV detection to assess purity. Retention times can be cross-referenced with known analogs .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, while IR identifies functional groups (e.g., hydroxyl stretches at ~3200–3600 cm) .
Q. What safety protocols are critical when handling this compound?
- Guidelines :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
- Storage : Store in sealed containers under inert gas (e.g., N) at 2–8°C to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How does stereochemistry of the tetrahydropyran ring influence the compound’s reactivity or biological activity?
- Experimental Design : Synthesize enantiomers using chiral catalysts (e.g., BuSnO) and compare their reactivity in nucleophilic substitutions or biological assays. For example, (R)-configured analogs of similar diols show enhanced enzymatic interactions due to spatial compatibility with active sites .
- Data Interpretation : Circular dichroism (CD) or X-ray crystallography can resolve absolute configurations. Correlate stereochemistry with bioactivity metrics (e.g., IC values in cytotoxicity assays) .
Q. Are there contradictions in reported biological activities of structural analogs, and how can these be resolved?
- Case Study : Analogs like 4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenol (deoxyarbutin) show potent apoptosis induction in C26 colon cancer cells via Bcl-2 suppression . However, conflicting reports may arise from differences in cell lines or assay conditions.
- Resolution Strategy :
- Standardize assays using identical cell lines (e.g., C26) and culture conditions.
- Validate mechanisms via Western blotting (Bcl-2/Bax ratios) and caspase-3 activation assays .
Q. What strategies improve regioselectivity during the etherification of butane-1,2-diol derivatives?
- Methodology :
- Protecting Groups : Temporarily block one hydroxyl group using tert-butyldimethylsilyl (TBDMS) or tetrahydropyranyl (THP) ethers to direct reactivity .
- Catalysts : Use Lewis acids (e.g., BF·OEt) to stabilize transition states and favor desired regioisomers .
Key Research Gaps
- Stability Studies : Limited data on hydrolytic degradation under physiological conditions (pH 7.4, 37°C).
- In Vivo Pharmacokinetics : No reported ADME profiles for this compound, necessitating radiolabeling or LC-MS/MS tracking in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
